Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Chiral drug discovery muscarinic receptor pharmacology TAAR1 agonists

tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 114676-79-8, MF: C₁₀H₁₇NO₃, MW: 199.25) is an enantiopure, Boc-protected bridged bicyclic morpholine. Its core scaffold—2-oxa-5-azabicyclo[2.2.1]heptane—is widely recognized in medicinal chemistry as a conformationally constrained morpholine isostere that introduces three-dimensionality and metabolic stability to small-molecule candidates.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B8049431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CO2
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
InChIKeyUETGVFOVBKMLPQ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: A Structurally Rigid Boc-Protected Bicyclic Morpholine Building Block for Drug Discovery and Chiral Synthesis


tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 114676-79-8, MF: C₁₀H₁₇NO₃, MW: 199.25) is an enantiopure, Boc-protected bridged bicyclic morpholine. Its core scaffold—2-oxa-5-azabicyclo[2.2.1]heptane—is widely recognized in medicinal chemistry as a conformationally constrained morpholine isostere that introduces three-dimensionality and metabolic stability to small-molecule candidates [1]. The (1R,4R) absolute configuration provides a specific spatial presentation of the oxygen and nitrogen heteroatoms that is distinct from its (1S,4S) enantiomer, and the Boc protecting group offers orthogonal deprotection compatibility (mild acidic cleavage) that is strategically differentiated from Cbz- or benzoyl-protected congeners commonly encountered in synthetic routes [2]. Reputable suppliers provide this compound at standard purities of ≥97%, supported by batch-specific QC documentation including NMR, HPLC, and/or GC .

Why Generic Interchange of tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate with Its Enantiomer, Racemate, or Alternative Protecting-Group Analogs Compromises Synthetic Fidelity and Downstream Biological Readout


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold exists as two non-superimposable enantiomers—(1R,4R) and (1S,4S)—which cannot be interchangeably used in stereochemically defined synthetic sequences without altering the chirality of downstream intermediates and final active pharmaceutical ingredients (APIs) [1]. Portoghese's foundational work established that epimeric quaternary derivatives of this scaffold exhibit distinct biological activity profiles depending on absolute configuration [2]. Furthermore, the Boc protecting group is not functionally interchangeable with benzyloxycarbonyl (Cbz) or benzoyl; Boc is cleaved under acidic conditions (TFA, HCl/dioxane) orthogonal to hydrogenolytic Cbz removal, enabling chemoselective deprotection strategies in complex polyfunctional intermediates [3]. Substituting the (1R,4R)-Boc compound with a racemate, the opposite enantiomer, or a Cbz-protected analog introduces uncontrolled stereochemical variables and orthogonal deprotection incompatibility, which directly jeopardizes synthetic reproducibility and comparative biological assay interpretation.

Quantitative Differential Evidence: Why tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Is the Superior Choice for Stereochemically Defined Synthesis and Drug Candidate Optimization


Enantiomeric Configuration Determines Biological Activity: (1R,4R) vs. (1S,4S) Epimeric Differentiation in Muscarinic and TAAR1 Pharmacology

Portoghese et al. demonstrated that epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane exhibit stereochemically dependent biological activity, with the (1R,4R) vs. (1S,4S) configuration producing distinct pharmacological profiles at muscarinic receptor targets [1]. The (1R,4R)-configured free base (CAS 661470-56-0) and its hydrochloride salt (CAS 601515-79-1) are specifically cited as intermediates for muscarinic receptor modulators and TAAR1-targeted therapeutics, where the (1R,4R) spatial orientation of the heteroatom bridge is critical for receptor recognition . In the Roche TAAR1 patent family (US20170137435), 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives demonstrate selectivity for TAAR1 over α₁ and α₂ adrenergic receptors, with the stereochemistry at positions 1 and 4 contributing to this selectivity window [2]. No equivalent cross-comparative data exist to support simple enantiomeric substitution without loss of target engagement.

Chiral drug discovery muscarinic receptor pharmacology TAAR1 agonists enantioselective synthesis

Boc Protection Enables Orthogonal Deprotection vs. Cbz-Protected Analog: A 70% Yield Benchmark from the (1S,4S) Enantiomer Synthesis Illustrates the Synthetic Efficiency Differential

Zhang et al. reported an improved six-step synthesis of the (1S,4S) enantiomer in 70% overall yield using Cbz protection, explicitly comparing their route to Portoghese's original seven-step benzoyl-protected synthesis (59% yield) and Sun's six-step Boc-protected method (yield not reported) [1]. The Boc group on the target (1R,4R) compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), which is orthogonal to the hydrogenolytic deprotection of Cbz analogs. For multi-step syntheses involving acid-sensitive or hydrogenation-incompatible functionalities, this orthogonality is an essential differentiator [2]. The commercially available Boc-protected (1R,4R) building block eliminates the need for end-users to conduct the 6–7 step de novo synthesis, offering a validated, purity-certified (97%+) starting material that streamlines incorporation into advanced intermediates .

Orthogonal protecting group strategy synthetic route efficiency solid-phase peptide synthesis medicinal chemistry building blocks

Rigid Bicyclic Scaffold Confers Physicochemical Differentiation from Monocyclic Morpholine: LogP and Conformational Pre-organization Advantages

The unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits a predicted LogP of 0.0759 [1], which is substantially lower than that of morpholine (experimental LogP ≈ −0.86) but higher than highly polar acyclic amino alcohols. The bridged bicyclic structure restricts conformational freedom compared to monocyclic morpholine, pre-organizing the molecule for target binding and potentially reducing entropic penalties upon receptor engagement [2]. In the context of CNS drug discovery, where morpholine is extensively employed to modulate pKa, solubility, and brain permeability, the bridged bicyclic analog offers a structurally novel isostere that can introduce intellectual property differentiation while preserving or tuning key physicochemical parameters [3]. The (1R,4R)-Boc derivative further provides a masked secondary amine that, upon deprotection, can be elaborated to diverse N-functionalized analogs for structure-activity relationship (SAR) exploration.

Physicochemical property optimization morpholine isostere conformational restriction CNS drug design metabolic stability

Derivative Potency Vindicates Scaffold Utility: 2-Oxa-5-azabicyclo[2.2.1]heptane-Containing Compounds Achieve Sub-Nanomolar IC₅₀ at SPR, p38/MK2, and P2X3 Targets

Multiple patent-derived compounds incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold have demonstrated high target potency. A (1S,4S)-configured derivative (US20240092784, Example 539) achieved an IC₅₀ of 0.640 nM against human sepiapterin reductase (SPR) [1]. A 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate methyl ester derivative (US10174016, Example 409) exhibited an IC₅₀ of 22 nM at the P2X3 purinoceptor [2]. In the p38/MK2 pathway, a related (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl derivative (US20250051309, Example 10.10) showed an IC₅₀ of 0.700 nM against MK2 [3]. These data demonstrate that compounds derived from this bicyclic scaffold can achieve picomolar-to-low nanomolar potency across diverse target classes, validating the scaffold's suitability for high-affinity ligand design. The (1R,4R)-Boc building block serves as the enantiopure entry point for synthesizing analogous inhibitors with the opposite absolute configuration.

Kinase inhibitor sepiapterin reductase P2X purinoceptor p38 MAPK MK2 lead optimization

Bridged Bicyclic Morpholine Amino Acid Modules Modulate Physicochemical and Pharmacokinetic Properties: A Strategic Procurement Rationale

The Hanessian group has demonstrated that 2-oxa-5-azabicyclo[2.2.1]heptane-derived amino acids serve as 'compact modules' for medicinal chemistry, capable of modulating physicochemical and pharmacokinetic properties of drug candidates while simultaneously introducing intellectual property differentiation [1]. In the context of constrained FTY720 analogs targeting anticancer metabolic and epigenetic pathways, the bridged bicyclic morpholine scaffold was employed to conformationally restrict the pharmacophore, with stereochemistry proving a key determinant of cellular activity against human leukemia cells [2]. The (1R,4R)-Boc building block provides the fully protected, enantiopure entry point for synthesizing such constrained amino acid modules, offering a procurement advantage over custom synthesis of each individual module.

Compact modules physicochemical modulation pharmacokinetic tuning intellectual property generation drug-likeness optimization

Optimal Application Scenarios for tert-Butyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Muscarinic or TAAR1 Receptor Modulators Requiring Defined (1R,4R) Stereochemistry

For drug discovery programs targeting muscarinic acetylcholine receptors or trace amine-associated receptor 1 (TAAR1), where Portoghese's foundational work established that epimeric configuration determines pharmacological activity, the (1R,4R)-Boc building block ensures incorporation of the correct absolute stereochemistry from the outset [1]. The Roche TAAR1 patent family explicitly requires 2-oxa-5-azabicyclo[2.2.1]heptane derivatives with defined stereochemistry to achieve selectivity over adrenergic receptors, making enantiopure starting material procurement a critical quality control gate [2].

Multi-Step Fragment Assembly Requiring Orthogonal Boc Deprotection in the Presence of Hydrogenation-Sensitive Functionalities

In complex synthetic sequences involving alkene, alkyne, nitro, or benzyl ether functionalities that are incompatible with hydrogenolytic Cbz deprotection, the Boc group on the (1R,4R) building block provides acid-mediated orthogonal cleavage (TFA/DCM or HCl/dioxane) without affecting reduction-sensitive moieties [1]. This orthogonality is critical for solid-phase peptide synthesis, prodrug construction, and late-stage functionalization of advanced intermediates where chemoselectivity determines synthetic success.

Generation of Conformationally Constrained Lead Series with Differentiated Intellectual Property from Morpholine-Containing Prior Art

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold's predicted LogP of 0.076 provides a ~0.94 log unit increase in lipophilicity compared to morpholine (LogP ≈ −0.86), offering a quantifiable physicochemical differentiation that can translate to altered membrane permeability and tissue distribution [1]. When incorporated as a morpholine isostere, this scaffold introduces three-dimensional shape complexity that differentiates lead compounds from the extensive morpholine prior art, while the demonstrated sub-nanomolar potency achievable with derivatives (0.640–0.700 nM IC₅₀ at SPR and MK2 targets [2]) validates that the scaffold supports high-affinity target engagement.

Synthesis of Backbone-Constrained γ-Amino Acid Modules for Peptidomimetic and PROTAC Design

As established by the Hanessian group, C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes serve as backbone-constrained γ-amino acid analogs, offering a compact, rigid module for incorporation into peptidomimetics and bifunctional degraders (PROTACs) [1]. The (1R,4R)-Boc compound provides the protected scaffold that, after Boc removal, can be elaborated at the nitrogen with linker-functionalized groups for E3 ligase ligand conjugation while maintaining the conformational constraint necessary for target protein engagement [2]. This application is particularly relevant given the growing demand for conformationally pre-organized linkers in targeted protein degradation.

Quote Request

Request a Quote for Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.